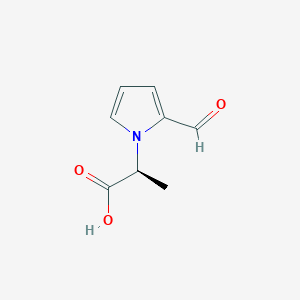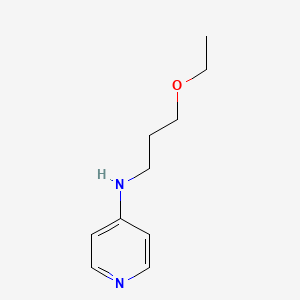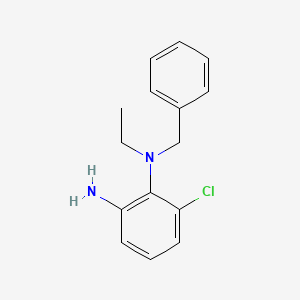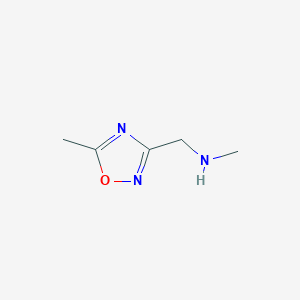![molecular formula C13H18N2O4S B1415081 2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid CAS No. 1040343-07-4](/img/structure/B1415081.png)
2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid
Overview
Description
2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid is a 4-ethoxy-3-carboxybenzenesulfonamide in which the sulfonamide nitrogen is a member of a piperazine ring. It is a sulfonamide and a member of piperazines .
Synthesis Analysis
A simple and efficient in situ synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid through direct reductive alkylation of 1-methylpiperazine in the presence of triacetoxy sodium borohydride in 95–99% yields is elaborated .Molecular Structure Analysis
The molecular formula of 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid is C14H20N2O5S .Physical And Chemical Properties Analysis
The boiling point of 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid is predicted to be 507.0±60.0 °C. The density is predicted to be 1.319±0.06 g/cm3 .Scientific Research Applications
Direct Synthesis and Characterization
- A study by Qaisi et al. (2004) explored the one-pot synthesis of a derivative of the compound, focusing on the direct reaction of methyl 3-allylsalicylate with chlorosulfonic acid. This research is significant for understanding the chemical synthesis pathways and potential modifications of the compound for various applications Qaisi, El-Abadelah, & Voelter, 2004.
Key Precursor in Drug Synthesis
- Koroleva et al. (2012) presented an efficient synthesis method for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor for imatinib, highlighting its importance in pharmaceutical synthesis. This method offers potential scalability for large-scale production, underscoring the compound's relevance in drug development Koroleva et al., 2012.
Structural Analysis and Supramolecular Chemistry
- Research by Wang et al. (2011) on cocrystallization of N-donor compounds with 5-sulfosalicylic acid provided insights into hydrogen-bonding supramolecular architectures. This study contributes to understanding the intermolecular interactions and potential for creating complex molecular assemblies Wang et al., 2011.
Spectrophotometric Applications
- A study by Wada et al. (1982) on the spectrophotometric determination of cobalt using derivatives of 2-methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid demonstrated the compound's utility in analytical chemistry, particularly in the sensitive and selective detection of metal ions Wada, Ishizuki, & Nakagawa, 1982.
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including phosphodiesterases, which are involved in the regulation of cyclic nucleotide levels within cells . The interaction between this compound and phosphodiesterases results in the inhibition of these enzymes, leading to altered levels of cyclic nucleotides and subsequent changes in cellular signaling pathways . Additionally, this compound has been shown to bind to specific proteins, such as those involved in signal transduction, further influencing cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of phosphodiesterases by this compound leads to increased levels of cyclic nucleotides, which in turn activate protein kinase A (PKA) and other downstream signaling molecules . This activation can result in changes in gene expression, affecting processes such as cell growth, differentiation, and apoptosis . Moreover, the compound’s impact on cellular metabolism includes alterations in energy production and utilization, further highlighting its significance in biochemical research .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through the inhibition of phosphodiesterases, which are enzymes responsible for the degradation of cyclic nucleotides . By binding to the active site of these enzymes, this compound prevents the breakdown of cyclic nucleotides, leading to their accumulation within cells . This accumulation activates various signaling pathways, including those mediated by PKA, resulting in changes in gene expression and cellular function . Additionally, the compound’s interaction with other biomolecules, such as proteins involved in signal transduction, further contributes to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function . Studies have shown that this compound remains stable under various conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular signaling and gene expression, indicating its potential for prolonged biochemical effects . These findings underscore the importance of considering temporal factors when studying the compound’s impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound has been shown to exert beneficial effects on cellular signaling and metabolism without causing significant toxicity . At higher doses, adverse effects such as toxicity and disruption of normal cellular function have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound’s primary interaction is with phosphodiesterases, leading to the inhibition of cyclic nucleotide degradation . This interaction affects metabolic flux and metabolite levels, resulting in altered cellular metabolism . Additionally, the compound may interact with other enzymes involved in energy production and utilization, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, where it exerts its biochemical effects . Studies have shown that the compound is efficiently transported across cell membranes and distributed to various cellular compartments, highlighting its potential for targeted therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Targeting signals and post-translational modifications may influence the compound’s localization, ensuring its effective participation in cellular processes . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
properties
IUPAC Name |
2-methyl-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-10-3-4-11(9-12(10)13(16)17)20(18,19)15-7-5-14(2)6-8-15/h3-4,9H,5-8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZJTNSAWYYLAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B1415000.png)
![[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1415001.png)

![4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1415005.png)

![[4-(3-Methylphenoxy)phenyl]methanol](/img/structure/B1415009.png)
![5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415012.png)





![4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene](/img/structure/B1415021.png)